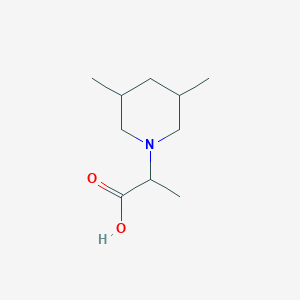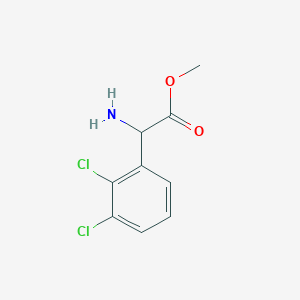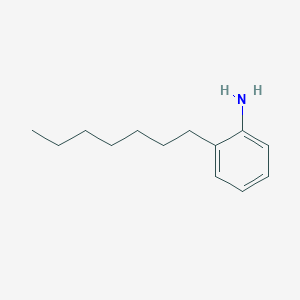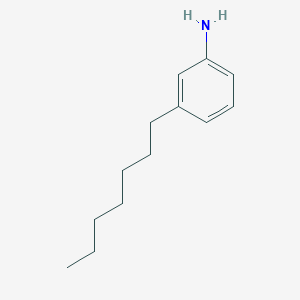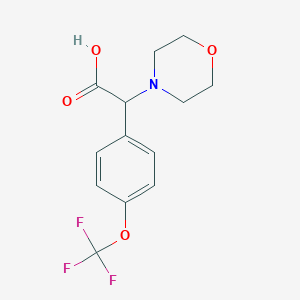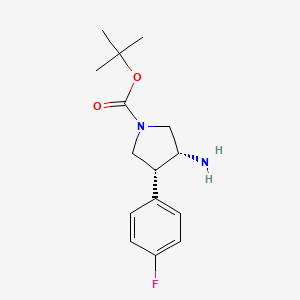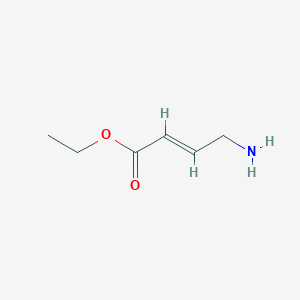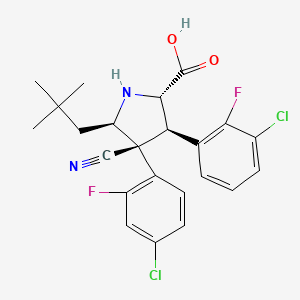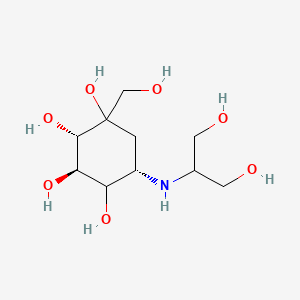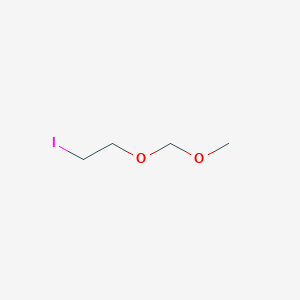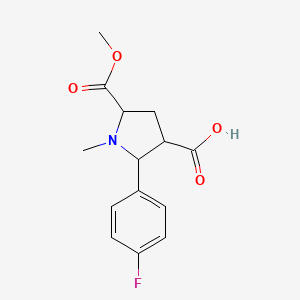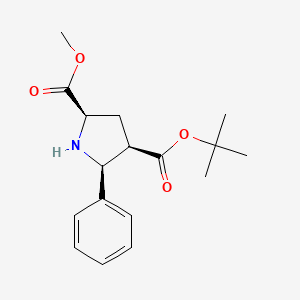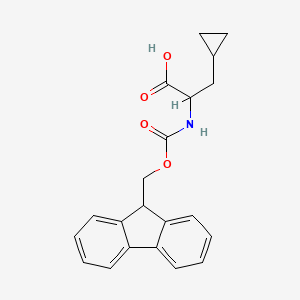
N-Fmoc-cyclopropyl alanine
描述
N-Fmoc-cyclopropyl alanine is a derivative of the amino acid alanine, where the amino group is protected by the fluorenylmethoxycarbonyl (Fmoc) group, and the side chain contains a cyclopropyl group. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its stability and ease of removal under basic conditions .
作用机制
Target of Action
N-Fmoc-cyclopropyl alanine, also known as 3-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid, is a derivative of alanine, one of the simplest amino acids . It is used as a building block in peptide synthesis . The primary targets of this compound are the amino groups in peptides and proteins that are undergoing synthesis .
Mode of Action
The compound acts as a protecting group for amines during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This protection allows for the selective addition of amino acids in peptide synthesis, preventing unwanted side reactions .
Biochemical Pathways
The compound is involved in the biochemical pathway of peptide synthesis . It is used as a building block in the preparation of triazolopeptides and azapeptides . It is also used in the synthesis of bis-cationic porphyrin peptides using the standard Fmoc solid-phase synthesis . Furthermore, it can transform Mannich-adducts into α-halogenated amides without undergoing aziridination .
Pharmacokinetics
The compound is stable when stored at temperatures between 2-8°c .
Result of Action
The result of the action of this compound is the successful synthesis of peptides with the desired sequence . By protecting the amine groups during synthesis, it allows for the selective addition of amino acids, leading to the formation of the intended peptide .
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis process. The compound is stable under normal laboratory conditions and is typically used in solution with other organic solvents . The removal of the Fmoc group is typically achieved with a solution of piperidine
生化分析
Biochemical Properties
N-Fmoc-cyclopropyl alanine is potentially useful for proteomics studies and solid phase peptide synthesis techniques . Alanine, one of the simplest amino acids, confers a high degree of flexibility when incorporated into a polypeptide chain
Cellular Effects
Fmoc-dipeptides, a class of short aromatic peptides featuring eminent supramolecular self-assembly, have been shown to exhibit cell type-dependent biological activity
Molecular Mechanism
The Fmoc group in this compound can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Metabolic Pathways
This compound is involved in the synthetic β-alanine pathway . This pathway consists of two steps, the first one converting β-alanine into malonyl semialdehyde (MSA) by either a β-alanine-pyruvate aminotransferase (BAPAT) or a γ-aminobutyrate transaminase (GABT), and the second one consisting in a reduction of MSA to 3-HP consuming either NADH or NADPH .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-cyclopropyl alanine typically involves the protection of the amino group of cyclopropyl alanine with the Fmoc group. This can be achieved by reacting cyclopropyl alanine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which reacts with the amino group to form the Fmoc-protected derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Fmoc protection step .
化学反应分析
Types of Reactions: N-Fmoc-cyclopropyl alanine undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions using piperidine or other amine bases.
Common Reagents and Conditions:
Major Products:
科学研究应用
N-Fmoc-cyclopropyl alanine has several applications in scientific research:
相似化合物的比较
N-Fmoc-alanine: Similar in structure but lacks the cyclopropyl group, making it less sterically hindered.
N-Fmoc-valine: Contains a larger isopropyl side chain, which can affect the hydrophobicity and conformation of peptides.
N-Fmoc-leucine: Has a bulkier isobutyl side chain, influencing the overall structure and stability of peptides.
Uniqueness: N-Fmoc-cyclopropyl alanine is unique due to the presence of the cyclopropyl group, which introduces ring strain and can significantly impact the conformation and stability of peptides. This makes it a valuable tool in the design of peptides with specific structural and functional properties .
属性
IUPAC Name |
3-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c23-20(24)19(11-13-9-10-13)22-21(25)26-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19H,9-12H2,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGUEWQZLABTFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B3091708.png)
![2-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B3091714.png)
